[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a but-3-en-1-yl substituent at the 1-position and a methanamine group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction typically proceeds under mild conditions, without the need for metal catalysts or harsh acidic or basic conditions.
Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with olefinic bond derivatives . This method offers better regioselectivity but requires the use of potentially hazardous diazo compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using eco-friendly catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine: has a wide range of scientific research applications:
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: Pyrazole derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups. The methanamine group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π stacking interactions and other non-covalent interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine: can be compared with other similar pyrazole derivatives, such as:
- 1-phenyl-1H-pyrazol-4-ylmethanamine
- 1-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazol-4-ylmethanamine
- 1-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazol-4-ylmethanamine
These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and potential applications. The unique but-3-en-1-yl substituent in This compound provides distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1-but-3-enylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-11-7-8(5-9)6-10-11/h2,6-7H,1,3-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARNNNLBPMFEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(C=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.